1,5-Dichloro-3,3-dimethylpentan-2-one
Description
1,5-Dichloro-3,3-dimethylpentan-2-one is an aliphatic chlorinated ketone characterized by a pentan-2-one backbone with chlorine atoms at positions 1 and 5 and two methyl groups at position 3. This substitution pattern confers unique steric and electronic properties, distinguishing it from simpler chlorinated ketones.
Properties
CAS No. |
87465-67-6 |
|---|---|
Molecular Formula |
C7H12Cl2O |
Molecular Weight |
183.07 g/mol |
IUPAC Name |
1,5-dichloro-3,3-dimethylpentan-2-one |
InChI |
InChI=1S/C7H12Cl2O/c1-7(2,3-4-8)6(10)5-9/h3-5H2,1-2H3 |
InChI Key |
JOSVTBZGHXVJAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCl)C(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
1,5-Dichloropentan-3-one (CAS 3592-25-4)
Structural Differences :
- Ketone Position : The target compound has a ketone at position 2 (pentan-2-one), whereas 1,5-dichloropentan-3-one places the ketone at position 3.
Inferred Properties :
3-Hydroxy-1,5-diphenyl-1-pentanone (CAS 60669-64-9)
Functional Group Contrast :
- Hydroxyl vs. Chlorine: The hydroxyl group in 3-hydroxy-1,5-diphenyl-1-pentanone introduces hydrogen bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic chlorinated target compound.
- Aromatic vs. Aliphatic : The phenyl groups in this analog confer rigidity and aromatic conjugation, which may influence electronic transitions and UV absorption properties.
Chlorinated Aromatic Ketones (e.g., Trichlorohydroxy-1,4-benzoquinone)
Aromatic vs. Aliphatic Systems :
- Degradation Pathways: Chlorinated aromatic ketones (e.g., trichlorohydroxy-1,4-benzoquinone) undergo hydroxylation and ring-opening reactions to form dicarboxylic acids like dichloromaleic acid (DCMA) . In contrast, aliphatic chlorinated ketones like the target compound may follow alternative degradation routes, such as dechlorination or alkyl chain fragmentation.
- Environmental Persistence : Aromatic chlorinated ketones are more resistant to microbial degradation due to their conjugated systems, whereas aliphatic analogs like 1,5-dichloro-3,3-dimethylpentan-2-one may degrade faster under oxidative conditions .
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one (CAS 84176-67-0)
Substituent Effects :
- Hydroxyl vs. In contrast, the target compound’s chlorine and methyl groups enhance lipophilicity.
- Thermal Stability : Polar hydroxyl groups may lower the melting point compared to the chlorinated target compound, which likely has higher thermal stability due to reduced hydrogen bonding .
Data Table: Structural and Functional Comparison
Research Findings and Key Insights
- Degradation Behavior : Chlorinated aliphatic ketones like this compound are less persistent in oxidative environments compared to aromatic analogs but may generate chlorinated byproducts during decomposition .
- Steric Effects : The dimethyl groups in the target compound reduce reactivity in nucleophilic substitution reactions, a critical distinction from 1,5-dichloropentan-3-one .
- Solubility Trends: Hydroxyl and aromatic substituents (e.g., in 3-hydroxy-1,5-diphenyl-1-pentanone) enhance water solubility, whereas chlorine and methyl groups favor organic phase partitioning .
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